Product packaging for 4-(Dimethylamino)-2-methoxybenzoic acid(Cat. No.:CAS No. 95420-78-3)

4-(Dimethylamino)-2-methoxybenzoic acid

Cat. No.: B3316552
CAS No.: 95420-78-3
M. Wt: 195.21 g/mol
InChI Key: IKQMYHQYUPTFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Research Perspectives on Aromatic Carboxylic Acid Derivatives

The journey into the world of aromatic carboxylic acids began in the 16th century with the discovery of benzoic acid through the dry distillation of gum benzoin. google.com The determination of its structure in 1832 by Justus von Liebig and Friedrich Wöhler marked a significant milestone, paving the way for a deeper understanding of its chemistry. google.com Early research focused on its natural sources and fundamental reactions. The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, a process that has since been replaced by the cleaner, high-yield catalytic oxidation of toluene (B28343). google.com

Over the decades, the focus of research has expanded dramatically from the parent benzoic acid to its numerous derivatives. The introduction of various substituents onto the benzene (B151609) ring allows for the fine-tuning of the molecule's physical and chemical properties, such as acidity and reactivity. russiangost.comscispace.com This has led to the development of a vast library of substituted benzoic acids, each with unique characteristics and potential applications. The evolution of analytical techniques has further enabled detailed studies of how different substituent groups influence the electronic structure and behavior of these molecules. scispace.com

Significance of Substituted Benzoic Acids in Advanced Chemical Synthesis and Functional Materials

Substituted benzoic acids are of paramount importance in modern chemistry due to their utility as versatile building blocks. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acid chlorides, making these compounds key starting materials for a wide array of more complex molecules. google.com This reactivity is fundamental to their use in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, the specific substitution pattern on the aromatic ring can direct further reactions and is crucial in creating the final molecular architecture of a target compound. google.com

Beyond their role as synthetic intermediates, substituted benzoic acids are integral to the development of functional materials. Their structural motifs are found in liquid crystals, polymers, and other advanced materials. The ability of the carboxylic acid group to form strong hydrogen bonds is often exploited to create self-assembling supramolecular structures. Furthermore, the electronic properties conferred by substituents can be harnessed to design molecules with specific functions, such as fluorescence, which is critical in the development of sensors and probes.

Positioning of 4-(Dimethylamino)-2-methoxybenzoic Acid within Diverse Research Paradigms

The compound this compound is primarily recognized in the research paradigm of synthetic organic chemistry as a specialized intermediate. Its value lies in the specific arrangement of its three substituents—a dimethylamino group, a methoxy (B1213986) group, and a carboxylic acid—which makes it a useful precursor for the synthesis of more complex molecules, particularly in the development of novel chemical entities.

Patents have documented the synthesis and use of this compound and its derivatives. For example, a method for the preparation of methyl 4-dimethylamino-2-methoxybenzoate has been described, highlighting its role as a starting material. google.com A U.S. patent further details the synthesis of 4-dimethylamino-2-methoxybenzoic acid hydrazide from the methyl ester of the acid. Hydrazide derivatives are a significant class of compounds in medicinal chemistry, often investigated for their potential biological activities. This positions this compound as a building block in the potential synthesis of new pharmaceutical agents.

While the broader class of N,N-dimethylaminobenzoic acid derivatives has been explored for applications such as fluorescence probes due to their potential to form twisted intramolecular charge transfer (TICT) states, specific and detailed research findings on the application of the 2-methoxy substituted version in functional materials are not widely reported in publicly accessible literature. Its primary established role remains that of a documented synthetic intermediate.

Chemical Compound Data

Below are data tables providing key information on this compound and a related compound mentioned in the text.

Table 1: Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 95420-78-3, 18773-27-8
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Primary Use Synthetic Intermediate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B3316552 4-(Dimethylamino)-2-methoxybenzoic acid CAS No. 95420-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(2)7-4-5-8(10(12)13)9(6-7)14-3/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQMYHQYUPTFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Rational Design of Synthetic Routes to 4-(Dimethylamino)-2-methoxybenzoic Acid

The synthesis of this compound can be approached through carefully planned routes that build the molecule from simpler, commercially available precursors. These strategies often rely on sequential functional group modifications on an aromatic core.

Strategic Approaches via Functional Group Interconversions on Aromatic Precursors

A primary strategy for constructing the target molecule involves a series of functional group interconversions (FGI) on a substituted benzene (B151609) ring. A logical and efficient pathway begins with a precursor that already contains some of the required functionalities, such as 2-methoxy-4-nitrobenzoic acid. sigmaaldrich.com This approach systematically modifies the substituents to achieve the desired final structure.

The key transformations in such a strategy include:

Nitration and Oxidation: A common starting point is the nitration of a suitable toluene (B28343) derivative, followed by oxidation of the methyl group to a carboxylic acid. For instance, 4-nitro-o-xylene can be selectively oxidized using agents like dilute nitric acid to yield 2-methyl-4-nitrobenzoic acid. google.com

Reduction of a Nitro Group: A crucial step is the reduction of a nitro group to a primary amine. This is a well-established transformation in aromatic chemistry, setting the stage for the introduction of the dimethylamino group.

Reductive Amination: The final dimethylamino group is typically installed via reductive amination of the corresponding primary amine (4-amino-2-methoxybenzoic acid). organic-chemistry.org This reaction involves treating the amine with an aldehyde, most commonly formaldehyde (B43269), in the presence of a reducing agent. youtube.com

Multi-Step Synthesis Strategies for the Acid and its Key Intermediates

A viable multi-step synthesis for this compound can be designed based on the principles of functional group interconversion. A representative pathway is outlined below, starting from the readily available 2-methoxy-4-nitrobenzoic acid. sigmaaldrich.com

Synthetic Pathway to this compound

Starting Material: 2-Methoxy-4-nitrobenzoic acid sigmaaldrich.com

Step 1: Reduction of the Nitro Groupsigmaaldrich.com

Step 2: N,N-Dimethylation of the Amino Group The resulting 4-amino-2-methoxybenzoic acid is then converted to the target compound through N,N-dimethylation. A classic and effective method for this is the Eschweiler-Clarke reaction, which utilizes formic acid as the reducing agent and formaldehyde as the source of the methyl groups. youtube.com This reaction is known for its high yield and selectivity in the methylation of primary and secondary amines. youtube.com

This sequence provides a controlled and high-yielding route to the final product, leveraging well-understood and reliable chemical reactions.

Synthesis and Characterization of Derivatized Analogs of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of various derivatives. Activation to an acyl chloride is a common first step, which dramatically increases its reactivity toward nucleophiles.

Acyl Chloride Formation and Subsequent Nucleophilic Acylation Reactions

The conversion of the carboxylic acid to its corresponding acyl chloride is a key activation step. This is typically achieved by reacting the acid with a chlorinating agent. Common reagents for this purpose are summarized in the table below.

ReagentFormulaByproductsNotes
Thionyl ChlorideSOCl₂SO₂ (gas), HCl (gas)A very common and effective method; gaseous byproducts simplify purification. chemguide.co.uklibretexts.org
Phosphorus(V) ChloridePCl₅POCl₃ (liquid), HCl (gas)A solid reagent that reacts vigorously in the cold. Separation requires fractional distillation. chemguide.co.ukchemguide.co.uk
Phosphorus(III) ChloridePCl₃H₃PO₃ (liquid)A liquid reagent with a less vigorous reaction than PCl₅. chemguide.co.ukchemguide.co.uk
Oxalyl Chloride(COCl)₂CO (gas), CO₂ (gas), HCl (gas)A milder and more selective reagent, though more expensive. Often used with a DMF catalyst. wikipedia.org

The resulting 4-(dimethylamino)-2-methoxybenzoyl chloride is a highly reactive intermediate, susceptible to attack by a wide range of nucleophiles. wikipedia.org

Once formed, 4-(dimethylamino)-2-methoxybenzoyl chloride can be readily converted into a variety of derivatives through nucleophilic acyl substitution.

Amides: The reaction with primary or secondary amines produces N-substituted amides. This reaction is often vigorous and is typically performed in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, a process known as the Schotten-Baumann reaction. chemguide.co.uk The general reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk

Esters: Alcohols and phenols react with the acyl chloride to form the corresponding esters. chemguide.co.uksavemyexams.com The reaction with simple alcohols is often rapid at room temperature, while less reactive phenols may require the presence of a base like aqueous sodium hydroxide (B78521) to form the more nucleophilic phenoxide ion. docbrown.info

Thioesters: In a similar fashion, thiols (R-SH) can act as nucleophiles to attack the acyl chloride, yielding thioesters. The mechanism is analogous to that of amide and ester formation.

Oxidation and Reduction Reactions of Related Benzaldehyde (B42025) and Benzyl (B1604629) Alcohol Precursors

The oxidation state of the carbon atom in the carboxyl group can be related to its corresponding benzaldehyde and benzyl alcohol analogs through redox reactions.

Oxidation of 4-(Dimethylamino)-2-methoxybenzaldehyde: The corresponding aldehyde can be oxidized to this compound. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like silver oxide (Ag₂O) in the Tollens' test. ncert.nic.inmasterorganicchemistry.com Modern, greener methods often employ catalysts with oxidants like hydrogen peroxide or Oxone. nih.govorganic-chemistry.org

Reduction of this compound: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(dimethylamino)-2-methoxybenzyl alcohol. This requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, while sodium borohydride (B1222165) (NaBH₄) is generally not strong enough. quora.com Catalytic hydrogenation under high pressure and temperature can also be employed. qub.ac.uk

Reduction of 4-(Dimethylamino)-2-methoxybenzaldehyde: The aldehyde can be readily reduced to 4-(dimethylamino)-2-methoxybenzyl alcohol. This reduction can be achieved with milder reducing agents compared to the carboxylic acid, such as sodium borohydride (NaBH₄), or through catalytic hydrogenation under standard conditions. ncert.nic.inresearchgate.net

These transformations are summarized in the table below.

TransformationStarting MaterialProductTypical Reagents
Oxidation4-(Dimethylamino)-2-methoxybenzaldehydeThis compoundKMnO₄, CrO₃, Ag₂O, H₂O₂/catalyst ncert.nic.inmasterorganicchemistry.comnih.gov
ReductionThis compound(4-(Dimethylamino)-2-methoxyphenyl)methanolLiAlH₄, Catalytic Hydrogenation (high pressure) quora.comqub.ac.uk
Reduction4-(Dimethylamino)-2-methoxybenzaldehyde(4-(Dimethylamino)-2-methoxyphenyl)methanolNaBH₄, LiAlH₄, Catalytic Hydrogenation ncert.nic.inresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Core Structure

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two powerful electron-donating groups: the dimethylamino (-N(CH₃)₂) group and the methoxy (B1213986) (-OCH₃) group. wikipedia.org In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The reaction generally proceeds via a two-step mechanism: attack of the electrophile by the aromatic ring's pi system to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The rate and orientation of the substitution are dictated by the substituents already present on the ring. Both the dimethylamino and methoxy groups are activating substituents, meaning they increase the rate of reaction compared to benzene itself. They achieve this by donating electron density to the ring through resonance, which stabilizes the positive charge of the arenium ion intermediate. wikipedia.org

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In the case of this compound, the directing effects of the two groups must be considered:

The dimethylamino group at C-4 directs incoming electrophiles to the ortho positions (C-3 and C-5).

The methoxy group at C-2 directs incoming electrophiles to its ortho position (C-3, as C-1 is substituted) and its para position (C-5).

Both groups strongly activate positions C-3 and C-5. The carboxyl group (-COOH) is a deactivating, meta-directing group, but its influence is generally overridden by the powerful activating effects of the -N(CH₃)₂ and -OCH₃ groups. Therefore, electrophilic substitution is expected to occur predominantly at the C-3 and C-5 positions.

A common example of electrophilic aromatic substitution on a similar core structure is chlorosulfonation. For instance, in the synthesis of related compounds, 2-methoxy-4-acetaminomethyl benzoate (B1203000) can be reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring. google.com This highlights a typical SEAr reaction that can be applied to such activated systems.

Table 1: Directing Effects of Substituents on the this compound Ring System.
SubstituentPositionElectronic EffectDirecting InfluenceActivated Positions
-N(CH₃)₂C-4Strongly Activating (+R > -I)Ortho, ParaC-3, C-5
-OCH₃C-2Strongly Activating (+R > -I)Ortho, ParaC-3, C-5
-COOHC-1Deactivating (-R, -I)Meta(Directing to C-3, C-5)

Formation of Organometallic Complexes Derived from Carboxylate Anions

The carboxylate anion of this compound, formed by deprotonation of the carboxylic acid group, can act as a ligand to form coordination complexes with a variety of metal ions. The oxygen atoms of the carboxylate group are effective electron-pair donors, allowing them to bind to metal centers and form stable organometallic compounds. Research into the coordination chemistry of similar benzoic acid derivatives, such as 4-methoxybenzoic acid, provides insight into the types of complexes that can be formed. mdpi.com

Organotin(IV) complexes derived from substituted benzoic acids have been a subject of significant research. The carboxylate of 4-methoxybenzoic acid, a structurally related compound, readily reacts with various organotin(IV) chlorides to yield stable complexes. mdpi.comresearchgate.net The synthesis typically involves reacting the benzoic acid derivative with a di- or tri-organotin(IV) precursor, often in a solvent like methanol (B129727) under reflux. mdpi.com

For example, the reaction between 4-methoxybenzoic acid and trisubstituted tin chlorides (like triphenyltin (B1233371) chloride or tributyltin chloride) in a 1:1 molar ratio yields the corresponding trisubstituted tin complexes. Similarly, reaction with disubstituted tin dichlorides (like dibutyltin (B87310) dichloride or dimethyltin (B1205294) dichloride) in a 2:1 ligand-to-metal ratio produces the disubstituted tin complexes. mdpi.com The resulting complexes are characterized using techniques such as FT-IR spectroscopy, which shows a shift in the carbonyl stretching frequency upon coordination to the tin atom, and multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn). researchgate.netmdpi.com The ¹¹⁹Sn NMR chemical shift is particularly useful for determining the coordination number and geometry around the tin center in the solution state. mdpi.com These studies have shown that organotin(IV) carboxylates can adopt various structures, including monomeric and polymeric forms. nih.gov

Table 2: Synthesis of Organotin(IV) Complexes from 4-Methoxybenzoic Acid. mdpi.com
Organotin(IV) PrecursorLigand-to-Metal RatioProductYield (%)
Triphenyltin Chloride (Ph₃SnCl)1:1Ph₃Sn(L)78
Tributyltin Chloride (Bu₃SnCl)1:1Bu₃Sn(L)71
Dibutyltin Dichloride (Bu₂SnCl₂)2:1Bu₂Sn(L)₂76
Dimethyltin Dichloride (Me₂SnCl₂)2:1Me₂Sn(L)₂75
L = 4-methoxybenzoate (B1229959) anion

Green Chemistry Approaches in Derivative Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of chemical compounds and their derivatives. nih.gov These approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. For a molecule like this compound, several green strategies could be employed in the synthesis of its derivatives.

One approach is the use of eco-friendly solvents. Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly lower the environmental impact of a process, often while improving reaction yields and simplifying workup procedures. nih.gov

Another green methodology involves reducing or eliminating the use of solvents altogether. A patent for the synthesis of the related compound 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid describes a method where the reactants, 3-N,N-diethylaminophenol and phthalic anhydride, are reacted in a molten state. google.com This approach drastically reduces the amount of organic solvent (toluene) required, thereby minimizing environmental pollution and simplifying product aftertreatment. google.com

Photocatalysis represents another innovative green chemistry tool. The synthesis of carboxylic acids from corresponding aldehydes has been demonstrated using a water-soluble photosensitizer and visible light irradiation at room temperature, with air as the oxidant. chemicalbook.com This method avoids the need for harsh oxidizing agents and high temperatures, presenting a sustainable pathway for transformations involving the synthesis or modification of benzoic acid derivatives.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches.
ParameterTraditional ApproachGreen Chemistry Approach
SolventOften uses large volumes of volatile organic compounds (VOCs) like toluene or chlorinated solvents. google.comUses eco-friendly solvents (e.g., 2-MeTHF), water, or solvent-free conditions (melt state). nih.govgoogle.com
Reagents/CatalystsMay use stoichiometric amounts of harsh reagents (e.g., strong acids, heavy metal oxidants).Employs catalytic amounts of reagents, photocatalysts, or enzymes under milder conditions. chemicalbook.com
Energy ConsumptionOften requires high temperatures (reflux conditions) for extended periods. mdpi.comCan often be performed at room temperature (e.g., photocatalysis) or for shorter durations. chemicalbook.com
Waste GenerationCan produce significant amounts of solvent and reagent waste, leading to a high E-Factor (Environmental Factor).Generates less waste, leading to a lower E-Factor and a more sustainable process. nih.gov

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Mechanistic Insights into Functional Group Transformations

The functional groups on the aromatic ring of 4-(dimethylamino)-2-methoxybenzoic acid are susceptible to a variety of transformations, including hydrolysis of its derivatives and oxidative processes.

Derivatives of the carboxylic acid group, such as acyl chlorides and esters, are important intermediates in synthesis. Their hydrolysis is a fundamental reaction that proceeds via a nucleophilic acyl substitution.

Acyl Chloride Hydrolysis: The corresponding acyl chloride, 4-(dimethylamino)-2-methoxybenzoyl chloride, reacts vigorously with water. physicsandmathstutor.comchemistrysteps.com The reaction mechanism is a nucleophilic addition-elimination process. savemyexams.comdocbrown.info The highly polarized carbonyl carbon (C=O) is attacked by the nucleophilic oxygen atom of a water molecule. docbrown.info This leads to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the attacking water molecule to regenerate the carbonyl group, yielding this compound and hydrochloric acid. docbrown.info

Ester Hydrolysis: Esters of this compound can be hydrolyzed under either acidic or alkaline conditions. savemyexams.com

Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with a dilute acid, such as sulfuric acid. The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. savemyexams.com

Alkaline Hydrolysis (Saponification): This is an irreversible reaction achieved by heating the ester with a dilute alkali like sodium hydroxide (B78521). savemyexams.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This is also a nucleophilic addition-elimination reaction that results in the formation of an alcohol and the sodium salt of the carboxylic acid (sodium 4-(dimethylamino)-2-methoxybenzoate). savemyexams.com Subsequent acidification is required to obtain the free carboxylic acid. savemyexams.com

Table 1: Hydrolysis Reactions of this compound Derivatives

DerivativeReaction TypeConditionsMechanismProducts
Acyl ChlorideHydrolysisCold WaterNucleophilic Addition-EliminationThis compound + HCl
EsterAcid HydrolysisDilute Acid + HeatNucleophilic Acyl Substitution (Reversible)This compound + Alcohol
EsterAlkaline HydrolysisDilute Alkali + HeatNucleophilic Acyl Substitution (Irreversible)Carboxylate Salt + Alcohol

The methoxy (B1213986) and dimethylamino groups of the compound are targets for oxidative demethylation, a common metabolic process often catalyzed by enzymes like cytochrome P450 (CYP). researchgate.net

O-Demethylation: The O-demethylation of the methoxy group at the C2 position can occur via a peroxide shunt pathway catalyzed by certain cytochrome P450 enzymes. researchgate.net This mechanism involves the insertion of an oxygen atom into one of the O–CH₃ bonds, leading to an unstable hemiacetal intermediate which then decomposes to yield the corresponding phenol, 4-(dimethylamino)-2-hydroxybenzoic acid, and formaldehyde (B43269). Studies on the related compound 4-methoxybenzoic acid have shown this transformation is feasible. researchgate.net

N-Demethylation: The dimethylamino group at the C4 position is also susceptible to oxidative N-demethylation by CYP enzymes. This process typically involves the oxidation of one of the N-methyl groups to form an N-hydroxymethyl intermediate. This intermediate is unstable and subsequently breaks down to yield the monomethylated amine, 4-(methylamino)-2-methoxybenzoic acid, and formaldehyde. Successive demethylation can lead to the primary amine.

Computational Modeling of Reaction Transition States and Energetics

Computational chemistry provides powerful tools for investigating reaction mechanisms by modeling transition states and calculating reaction energetics. nih.gov For reactions involving this compound, methods like Density Functional Theory (DFT) can be employed to map out the potential energy surface.

Techniques such as Distortion/Interaction Analysis (DIA) and Energy Decomposition Analysis (EDA) are particularly useful. nih.gov

Distortion/Interaction Analysis (DIA): This method partitions the activation energy into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted reactants in the transition state. nih.gov For instance, in the hydrolysis of 4-(dimethylamino)-2-methoxybenzoyl chloride, DIA could quantify the energy needed to bend the molecule and stretch the C-Cl bond versus the stabilizing interaction with the incoming water molecule.

Energy Decomposition Analysis (EDA): EDA further breaks down the interaction energy into physically meaningful terms such as electrostatic interaction, Pauli repulsion, and orbital interaction. This allows for a deeper understanding of the nature of the bonding in the transition state.

These computational approaches can be used to predict how substituents on the aromatic ring influence reaction barriers, providing insights that guide the design of new synthetic methods or catalysts. nih.gov

Table 2: Application of Computational Models to Reaction Analysis

Computational MethodKey Insight ProvidedExample Application
Distortion/Interaction Analysis (DIA)Partitions activation energy into reactant distortion and interaction energies.Analyzing the energy barrier for the nucleophilic attack on the acyl chloride derivative.
Energy Decomposition Analysis (EDA)Deconstructs interaction energy into electrostatic, Pauli repulsion, and orbital components.Understanding the nature of bonding in the transition state of ester hydrolysis.
Transition State Theory (TST)Calculates reaction rate constants from the Gibbs free energy of activation.Predicting the rate of palladium-catalyzed coumarin (B35378) synthesis. acs.org

Role of Intermolecular Interactions in Reaction Outcomes

Intermolecular interactions, though weaker than covalent bonds, play a crucial role in directing the course and outcome of reactions involving this compound and its derivatives.

In the solid state, the arrangement of molecules is heavily influenced by hydrogen bonding. For example, in the crystal structure of the closely related 2-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid, which is an intermediate in rhodamine synthesis, both intramolecular and intermolecular hydrogen bonds are observed. researchgate.net An intramolecular O—H···O hydrogen bond is present, and intermolecular hydrogen bonds involving solvent molecules can stabilize the entire crystal lattice. researchgate.net Such interactions can influence which functional groups are exposed and available for reaction in a solid-phase synthesis.

In solution, intermolecular interactions are critical in catalyzed reactions. For instance, in the palladium-catalyzed synthesis of coumarins from 2-methoxybenzoyl chlorides and alkynes, the interaction between the substrate and the catalyst's ligands is key. acs.org The choice of ligand can determine the efficiency and selectivity of the reaction, possibly by influencing the stability of catalytic intermediates or by facilitating a final acid-mediated annulation step to form the coumarin product. acs.org The nucleophilic attack of an amine or alcohol on an acyl chloride is also influenced by the solvent and the potential for the solvent to form hydrogen bonds with reaction intermediates. chemistrysteps.com

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 4-(Dimethylamino)-2-methoxybenzoic acid by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

¹H and ¹³C NMR for Assignment of Proton and Carbon Environments

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the dimethylamino group, and the carboxylic acid. The substitution pattern on the benzene (B151609) ring—with an electron-donating dimethylamino group at C-4 and a methoxy group at C-2—dictates the chemical shifts of the aromatic protons and carbons.

In the ¹H NMR spectrum, the protons of the dimethylamino and methoxy groups are expected to appear as sharp singlets. The three aromatic protons will present as a distinct pattern of doublets and a doublet of doublets, their specific shifts influenced by the electronic effects of the substituents.

The ¹³C NMR spectrum provides complementary information, with separate resonances for each carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons attached to the substituents, and the methyl carbons of the dimethylamino and methoxy groups are highly characteristic.

Representative ¹H and ¹³C NMR Spectral Data

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-COOH~12-13 (broad s)~168-172
Ar-H3~6.2-6.4 (d)~98-102
Ar-H5~6.2-6.4 (dd)~105-108
Ar-H6~7.7-7.9 (d)~132-135
-OCH₃~3.8-3.9 (s)~55-56
-N(CH₃)₂~3.0-3.1 (s)~40-41
Ar-C1-~115-118
Ar-C2-~160-163
Ar-C4-~153-155

Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

Advanced 2D NMR Techniques (e.g., HMQC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiment is particularly crucial. ustc.edu.cncolumbia.edu This technique correlates the chemical shifts of protons directly attached to carbon atoms, providing definitive C-H one-bond connectivity.

For this compound, an HSQC spectrum would show:

A cross-peak connecting the aromatic H-3 signal to the C-3 signal.

A cross-peak connecting the aromatic H-5 signal to the C-5 signal.

A cross-peak connecting the aromatic H-6 signal to the C-6 signal.

A strong cross-peak correlating the singlet from the six dimethylamino protons to the corresponding carbon signal.

A strong cross-peak correlating the singlet from the three methoxy protons to its carbon signal.

This information validates the assignments made from 1D spectra and helps to distinguish between the aromatic protons. youtube.com Further connectivity information can be obtained from a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals two- and three-bond C-H correlations, helping to piece together the entire molecular skeleton. ustc.edu.cncolumbia.edu

Solid-State NMR for Structural Conformational Analysis

Solid-State NMR (SSNMR) is a powerful technique for analyzing the structure of crystalline materials, providing information that is inaccessible from solution-state NMR. For substituted benzoic acids, SSNMR can reveal details about intermolecular interactions, such as the hydrogen-bonding motifs of the carboxylic acid groups. nih.gov In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers.

High-resolution ¹³C SSNMR can also identify the presence of multiple, crystallographically distinct molecules in the asymmetric unit of a crystal lattice, a phenomenon known as polymorphism. researchgate.net For instance, if the asymmetric unit contained two independent molecules of this compound with slightly different conformations, the ¹³C SSNMR spectrum would display a doubling of the resonances for each carbon atom. researchgate.net This technique is thus essential for a complete conformational analysis and for understanding the packing arrangements in the crystalline state.

¹¹⁹Sn NMR for Organotin Complex Characterization

When this compound is used as a ligand to form organotin complexes, ¹¹⁹Sn NMR spectroscopy becomes a vital tool for characterizing the resulting structures. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry at the tin center. researchgate.net

Studies on organotin(IV) complexes derived from the related 4-methoxybenzoic acid have shown that the ¹¹⁹Sn NMR signals provide clear evidence of complexation. nih.gov For these complexes, the ¹¹⁹Sn signals appear as sharp singlets, indicating the formation of a single, well-defined species in solution. The observed chemical shifts, typically in the range of -163 to -279 ppm, are indicative of five- or six-coordinate tin atoms, a significant shift from the tetracoordinate starting materials. nih.gov The specific chemical shift value can help to deduce the geometry around the tin atom, distinguishing between trigonal bipyramidal, square pyramidal, or octahedral environments. researchgate.net Therefore, this technique is indispensable for confirming the successful synthesis and elucidating the coordination sphere of organotin(IV) carboxylates.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis

FTIR and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and allow for the direct identification of functional groups.

Characteristic Vibrational Modes and Functional Group Identification

The FTIR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its key functional groups. Analysis of related molecules like o-methoxybenzoic acid researchgate.net and aminobenzoic acids researchgate.net provides a basis for assigning these vibrational modes.

Key expected vibrational modes include:

Carboxylic Acid Group (-COOH): A broad O-H stretching band is expected in the FTIR spectrum, typically between 2500 and 3300 cm⁻¹. The C=O (carbonyl) stretching vibration gives rise to a very strong and sharp band, usually in the range of 1680-1710 cm⁻¹ for aromatic acids.

Methoxy Group (-OCH₃): C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹. The characteristic asymmetric and symmetric C-O-C stretching modes are expected in the regions of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

Dimethylamino Group (-N(CH₃)₂): C-H stretching vibrations of the methyl groups are also found just under 3000 cm⁻¹. The C-N stretching vibration typically appears in the 1360-1250 cm⁻¹ range.

Aromatic Ring: C-H stretching vibrations are observed above 3000 cm⁻¹. The characteristic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 900-675 cm⁻¹ range.

Representative Vibrational Frequencies (cm⁻¹)

Frequency Range (cm⁻¹)AssignmentExpected Intensity
3100-3000Aromatic C-H StretchMedium
3300-2500Carboxyl O-H StretchBroad, Strong (FTIR)
2980-2850Aliphatic C-H Stretch (-OCH₃, -N(CH₃)₂)Medium
1710-1680Carboxyl C=O StretchVery Strong (FTIR)
1610-1580Aromatic C=C Ring StretchMedium to Strong
1520-1480Aromatic C=C Ring StretchMedium to Strong
~1250Asymmetric C-O-C Stretch (Methoxy)Strong (FTIR)
~1030Symmetric C-O-C Stretch (Methoxy)Medium (FTIR)
900-675Aromatic C-H Out-of-Plane BendStrong (FTIR)

Note: These assignments are based on typical group frequencies from spectroscopic libraries and literature on analogous compounds. researchgate.netresearchgate.netnih.govcurrentseparations.com

Hydrogen Bonding Network Analysis via FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the vibrational modes of molecules, offering significant insights into intermolecular interactions such as hydrogen bonding. For this compound, as with most carboxylic acids, the most significant hydrogen bonding interaction is the formation of a centrosymmetric dimer in the solid state. researchgate.net This occurs through strong hydrogen bonds between the carboxyl groups of two separate molecules.

This dimerization profoundly affects the characteristic vibrational frequencies of the functional groups involved, particularly the hydroxyl (O-H) and carbonyl (C=O) stretching modes.

O-H Stretch: In a non-hydrogen-bonded (monomeric) state, the O-H stretch of a carboxylic acid appears as a sharp band around 3500-3600 cm⁻¹. However, due to strong hydrogen bonding in the dimer, this peak becomes a very broad and intense absorption band in the 2500-3300 cm⁻¹ region.

C=O Stretch: The carbonyl stretching frequency is also sensitive to hydrogen bonding. For a monomeric carboxylic acid, the C=O stretch is typically found near 1760 cm⁻¹. In the hydrogen-bonded dimer, this frequency shifts to a lower wavenumber, appearing in the range of 1680-1710 cm⁻¹, which is indicative of the weakening of the C=O double bond.

Other expected vibrations for this molecule include C-H stretches from the aromatic ring and methyl groups, C-O stretches from the ether and carboxylic acid, and C-N stretching from the dimethylamino group.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Notes
O-H Stretch Carboxylic Acid (Dimer) 2500 - 3300 (very broad) Characteristic of strong hydrogen bonding.
C-H Stretch Aromatic & Aliphatic 2850 - 3100 From aryl C-H and methyl C-H bonds.
C=O Stretch Carboxylic Acid (Dimer) 1680 - 1710 Lower frequency indicates hydrogen bonding.
C=C Stretch Aromatic Ring 1580 - 1615 Indicates the benzene ring structure.
C-N Stretch Aromatic Amine 1310 - 1360 Stretching of the aryl C-N bond.
C-O Stretch Aryl Ether & Carboxylic Acid 1200 - 1300 Asymmetric and symmetric stretching modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Molecules or parts of molecules that absorb light in this region are known as chromophores. The primary chromophore in this compound is the substituted benzene ring. The absorption of light energy causes electronic transitions, typically π → π* and n → π* transitions. nih.gov

Investigation of Electronic Effects and Chromophore Properties

The electronic spectrum of this compound is heavily influenced by its substituents. Both the dimethylamino group (-N(CH₃)₂) at the para position and the methoxy group (-OCH₃) at the ortho position are strong electron-donating groups, also known as auxochromes. These groups possess non-bonding electrons (n electrons) that can be delocalized into the π-system of the benzene ring.

This electron donation increases the energy of the highest occupied molecular orbital (HOMO) and has a smaller effect on the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. A smaller energy gap means that lower-energy (longer wavelength) light is required to induce an electronic transition. This results in a shift of the absorption maximum (λmax) to a longer wavelength, an effect known as a bathochromic or "red" shift. Studies on similar chromophores, such as adducts of 4-N,N-dimethylamino benzoic acid, show absorption maxima in the range of 295–315 nm, which is significantly higher than that of unsubstituted benzene (~255 nm). researchgate.net The primary absorption band is attributed to a high-intensity π → π* transition.

Table 2: Illustrative UV-Vis Absorption Data

Compound Key Substituents Expected λmax (nm) Transition Type
Benzene None ~255 π → π*
Benzoic Acid -COOH ~273 π → π*
4-(Dimethylamino)benzoic Acid -N(CH₃)₂ ~295-315 researchgate.net π → π*
This compound -N(CH₃)₂, -OCH₃ >300 π → π*

Solvent Effects on Electronic Spectra

The polarity of the solvent can alter the wavelength of maximum absorption (λmax) in a phenomenon known as solvatochromism. The effect depends on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent.

π → π Transitions:* For many aromatic compounds, the excited state is more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, reducing the energy gap for the transition. This leads to a bathochromic (red) shift in the absorption maximum.

n → π Transitions:* In an n → π* transition, a non-bonding electron is promoted to an anti-bonding π* orbital. The ground state is often more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons. This stabilization lowers the energy of the ground state more than the excited state, increasing the transition energy and causing a hypsochromic (blue) shift to a shorter wavelength.

For this compound, the intense π → π* transition is expected to exhibit a bathochromic shift as solvent polarity increases.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (molecular formula C₁₀H₁₃NO₃), the exact molecular weight is 195.215 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺•) would be expected at m/z = 195.

The molecular ion is energetically unstable and breaks apart into smaller, charged fragments. The fragmentation pattern provides valuable structural information. Based on the functional groups present and known fragmentation rules for similar compounds, the following key fragmentation pathways are predicted: chemguide.co.uklibretexts.org

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group is common for aromatic ethers, leading to a stable ion at m/z 180 (M-15). whitman.edu

Loss of a hydroxyl radical (•OH): A characteristic fragmentation of carboxylic acids is the loss of the hydroxyl group, which would produce a prominent acylium ion at m/z 178 (M-17). libretexts.orgdocbrown.info

Loss of a methoxy radical (•OCH₃): Cleavage of the entire methoxy group would result in a fragment at m/z 164.

Loss of formic acid (HCOOH) or •COOH radical: Decarboxylation or loss of the entire carboxyl group can occur, leading to a fragment at m/z 150 (M-45). libretexts.org The resulting ion, the N,N-dimethyl-m-anisidine radical cation, would be relatively stable.

Alpha-cleavage: Cleavage of a C-C bond adjacent to the nitrogen atom of the dimethylamino group is also possible.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formula of Ion Notes
195 [M]⁺• [C₁₀H₁₃NO₃]⁺• Molecular Ion
180 [M - CH₃]⁺ [C₉H₁₀NO₃]⁺ Loss of a methyl radical from the methoxy group.
178 [M - OH]⁺ [C₁₀H₁₂NO₂]⁺ Loss of a hydroxyl radical from the carboxyl group. libretexts.orgdocbrown.info
164 [M - OCH₃]⁺ [C₉H₁₀NO₂]⁺ Loss of a methoxy radical.
150 [M - COOH]⁺ [C₉H₁₂NO]⁺ Loss of the carboxyl group. libretexts.org

X-ray Crystallography for Single Crystal Structure Determination

Crystal Packing Analysis and Supramolecular Interactions

The way molecules arrange themselves in a crystal lattice is known as crystal packing, which is governed by a network of intermolecular forces called supramolecular interactions. For carboxylic acids, the most powerful and common supramolecular interaction is the formation of a hydrogen-bonded dimer. researchgate.netmdpi.com

It is highly probable that this compound molecules would pair up to form a centrosymmetric R₂²(8) hydrogen-bond synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. mdpi.com This robust dimer motif typically dictates the primary organization of the molecules in the crystal.

C-H···O Interactions: Hydrogen atoms on the methyl groups (of both the methoxy and dimethylamino substituents) and the aromatic ring can act as weak hydrogen bond donors to the oxygen atoms of nearby carboxyl or methoxy groups.

π–π Stacking: Interactions between the π-systems of adjacent aromatic rings can also occur. However, the presence of the ortho-methoxy group and the dimethylamino group may introduce steric hindrance that prevents ideal face-to-face π–π stacking.

Table 4: Illustrative Crystallographic Parameters for a Substituted Benzoic Acid Dimer Note: This table is illustrative, based on typical values for similar structures, as specific data for the title compound is not available.

Parameter Description Typical Value
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
Supramolecular Motif Primary H-bond pattern R₂²(8) Dimer mdpi.com
O···O distance H-bond in dimer 2.6 - 2.7 Å researchgate.net
C=O bond length In carboxyl group ~1.25 Å researchgate.net
C-OH bond length In carboxyl group ~1.31 Å researchgate.net

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is dictated by the interplay of intramolecular forces, which determine the molecule's preferred shape, and intermolecular forces, which govern how the molecules pack together in a crystal lattice. For aromatic carboxylic acids, the solid-state structure is often dominated by strong hydrogen bonding and other non-covalent interactions.

Detailed crystallographic studies on 4-(N,N-Dimethylamino)benzoic acid (DMABA) have revealed the existence of multiple polymorphic forms, each with a unique packing arrangement but sharing a common and robust supramolecular motif. nih.gov The primary and most influential intermolecular interaction is the classic carboxylic acid O-H···O hydrogen bond, which links two DMABA molecules into a centrosymmetric dimer. nih.gov This acid-acid motif is a highly predictable and stable feature in the crystal structures of benzoic acid derivatives.

In a 2005 study by Aakeröy, Desper, and Levin, two new polymorphs of DMABA were identified and crystallographically characterized. nih.gov These forms, along with a previously known polymorph, all exhibit the same fundamental dimeric pairing via hydrogen bonds. nih.gov The key distinction between polymorphs arises from the different ways these primary dimer units subsequently pack in three dimensions, influenced by weaker C-H···O or other van der Waals interactions.

The conformation of the DMABA molecule within the crystal structure is largely planar. The carboxylic acid group lies nearly coplanar with the benzene ring to maximize electronic conjugation. The dimethylamino group, being a strong electron-donating group, also tends towards planarity with the ring to facilitate resonance effects, though slight pyramidalization at the nitrogen atom is common. The specific torsion angles defining the orientation of the functional groups relative to the aromatic ring are key conformational parameters determined from the crystal structure data.

The crystallographic data for two reported polymorphs of DMABA are summarized below.

Interactive Table 1: Crystallographic Data for 4-(N,N-Dimethylamino)benzoic acid Polymorphs This table provides a summary of the unit cell parameters and space groups for two polymorphs of the analogue compound.

ParameterPolymorph 1Polymorph 2
Chemical FormulaC₉H₁₁NO₂C₉H₁₁NO₂
Formula Weight165.19165.19
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/nP-1
a (Å)9.778(3)6.429(2)
b (Å)10.375(3)7.649(2)
c (Å)17.519(5)9.079(3)
α (°)9098.42(1)
β (°)95.83(1)98.05(1)
γ (°)90102.58(1)
Volume (ų)1765.6(9)422.3(2)
Z82

Data sourced from Aakeröy et al., Acta Crystallographica Section C, 2005. nih.gov

Interactive Table 2: Key Hydrogen Bond Geometry This table details the typical bond lengths and angles for the primary intermolecular interaction, the acid-acid dimer motif, observed in the solid state of the analogue compound.

InteractionD-H···AD-H (Å)H···A (Å)D···A (Å)D-H-A (°)
Carboxylic Acid DimerO-H···O~0.85~1.80~2.65~175

Note: Values are representative and may vary slightly between different polymorphic forms.

Computational Chemistry and Theoretical Modeling of 4 Dimethylamino 2 Methoxybenzoic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules. For 4-(Dimethylamino)-2-methoxybenzoic acid and its derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been employed to predict its characteristics. conicet.gov.arnih.gov

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For a related compound, 4-(Dimethylamino) Benzaldehyde (B42025) (DMABA), geometry optimization has been performed using DFT methods. conicet.gov.ar These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available in the provided results, the optimized parameters for the closely related DMABA at the B3LYP/6-31G(d,p) level of theory offer valuable insights into the expected geometry. conicet.gov.ar

Table 1: Selected Optimized Geometrical Parameters for a Related Compound (4-(Dimethylamino) Benzaldehyde) (Note: Data is for a structurally similar compound and serves as an illustrative example.)

ParameterBond Length (Å)Bond Angle (°)
C-N1.36-
C-C (ring)1.39-1.41-
C=O1.22-
C-C-N-121.3
C-C-C (ring)-118.5-121.2

Data derived from studies on 4-(Dimethylamino) Benzaldehyde. conicet.gov.ar

Vibrational frequency analysis is conducted on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). niscpr.res.in This analysis also allows for the prediction of the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies for DMABA have been shown to be in good agreement with experimental data, enabling a detailed assignment of the vibrational modes. conicet.gov.armdpi.comnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and reactive. conicet.gov.ar

For 4-(Dimethylamino) Benzaldehyde, the HOMO-LUMO analysis has been used to understand charge transfer within the molecule. nih.gov From the energies of these frontier orbitals, several global reactivity descriptors can be calculated. irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Reactivity Descriptors for a Related Compound (4-(Dimethylamino) Benzaldehyde) (Note: Data is for a structurally similar compound and serves as an illustrative example.)

DescriptorDefinitionValue (eV)
Ionization Potential (I)-EHOMO~6.0
Electron Affinity (A)-ELUMO~1.5
Electronegativity (χ)(I+A)/2~3.75
Chemical Hardness (η)(I-A)/2~2.25
Chemical Softness (S)1/(2η)~0.22
Electrophilicity Index (ω)χ2/(2η)~3.12

Values are approximate and derived from studies on 4-(Dimethylamino) Benzaldehyde. conicet.gov.arnih.gov

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. actascientific.com The MESP map displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For molecules with similar structures, MESP maps can help in understanding their relative reactivities. conicet.gov.ar

Quantum Chemical Studies on Thermochemical Properties

Quantum chemical calculations can be used to predict the thermochemical properties of molecules, such as their enthalpy of formation, entropy, and heat capacity at different temperatures. iosrjournals.org These calculations are often performed using methods like DFT. For a related compound, 4-(Dimethylamino) Benzaldehyde, various thermodynamic parameters have been calculated and show good agreement with experimental values. nih.gov While specific data for this compound is not present in the search results, the methodology can be applied to determine its thermochemical properties.

Table 3: Theoretical Thermochemical Data for a Related Compound (4-(Dimethylamino) Benzaldehyde) at 298.15 K (Note: Data is for a structurally similar compound and serves as an illustrative example.)

PropertyValue
Enthalpy (kcal/mol)-
Heat Capacity (cal/mol·K)-
Entropy (cal/mol·K)-

Specific values for this compound require dedicated calculations not available in the provided search results.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including conformational changes. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational landscape of a molecule, revealing its preferred shapes and the transitions between them. chemicalbook.comnist.gov

For substituted benzoic acids, MD simulations have been used to investigate their self-association in solution. mdpi.com These studies show that the nature of the substituents and the solvent significantly influences whether the molecules form hydrogen-bonded dimers or other types of associates. mdpi.com The conformational flexibility of the molecule, such as the rotation of the carboxylic acid group and the substituents, can be explored to understand how it interacts with its environment. mdpi.com While specific MD simulation data for this compound is not available, studies on similar molecules suggest that the interplay between the electron-donating dimethylamino group and the methoxy (B1213986) group, along with the carboxylic acid function, would dictate its conformational preferences and intermolecular interactions in different solvents. mdpi.comnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. youtube.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

Docking studies involve placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov A study on 4-(carboxyamino)-benzoic acid performed molecular docking with several proteins to identify potential binding interactions. actascientific.com Similar approaches can be applied to this compound to explore its potential as a ligand for various biological targets.

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Protein X-Amino Acid 1, Amino Acid 2
Protein Y-Amino Acid 3, Amino Acid 4
Protein Z-Amino Acid 5, Amino Acid 6

This table illustrates the type of data obtained from molecular docking studies. Specific values depend on the target protein and the software used.

Prediction of Binding Modes and Interaction Energies (e.g., Enzyme Active Sites)

Computational modeling is a cornerstone of modern drug discovery and molecular biology, providing crucial insights into how a molecule, such as a derivative of this compound, might interact with a biological target. The prediction of binding modes and the calculation of interaction energies are central to this process, helping to rationalize the biological activity of a compound and guide the design of more potent and selective molecules.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a larger molecule, typically a protein or enzyme. This method involves sampling a vast number of possible conformations and orientations of the ligand within the enzyme's active site and then using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or docking score. These scores help rank different molecules and predict their potential as inhibitors or activators.

For instance, in a study on benzoic acid derivatives and their effect on the proteostasis network, researchers used in silico molecular docking to investigate how these compounds interact with enzymes like cathepsins B and L. mdpi.comnih.gov While the specific 4-(dimethylamino)-2-methoxy derivative was not tested, a related compound, 3-chloro-4-methoxybenzoic acid, was shown to have a potent interaction. mdpi.comnih.gov The binding energy, calculated through docking, quantifies the stability of the ligand-enzyme complex; a more negative value typically indicates a stronger, more stable interaction.

Detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the complex. These can include:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the enzyme.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

In a separate computational study on different benzoic acid derivatives targeting the inflammatory enzyme Phospholipase A2 (PLA2), docking scores were used to predict inhibitory activity. rsc.org The results indicated that derivatives like gallic acid and protocatechuic acid exhibited strong binding affinities, comparable to the known drug aspirin. rsc.org Such studies underscore how computational predictions of binding energy are used to identify promising scaffolds for drug development.

The following interactive table provides illustrative binding energy data from computational studies on various benzoic acid derivatives, demonstrating the type of information generated in such analyses.

CompoundTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
3-Chloro-4-methoxybenzoic acidCathepsin B / LData not numerically specified, but described as "most potent interaction". mdpi.comnih.govNot specified
Gallic acidPhospholipase A2-10.71Not specified
Protocatechuic acidPhospholipase A2-10.68Not specified
Syringic acidPhospholipase A2-10.18Arg 6, Asn 23 rsc.org
Vanillic acidPhospholipase A2-8.97Not specified
Aspirin (Reference)Phospholipase A2-10.16Not specified

This table is for illustrative purposes and shows data for related benzoic acid derivatives due to the absence of specific published data for this compound.

Topological Studies (e.g., ELF, LOL, ALIE, RDG) for Intermolecular Interactions

Topological analysis of the electron density provides a powerful theoretical framework for understanding and visualizing chemical bonds and, crucially, the subtle non-covalent interactions that govern molecular recognition and self-assembly. These methods move beyond simple structural diagrams to map the properties of the electron density (ρ(r)) itself. While specific studies on this compound are not available, these techniques are widely applied to substituted benzoic acids and other molecular systems. researchgate.netuaeh.edu.mx

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that reveal regions of high electron localization. In essence, they map the areas in a molecule where electrons are likely to be found, effectively visualizing core electrons, covalent bonds, and lone pairs. For intermolecular interactions, ELF and LOL can help characterize the nature of hydrogen bonds and other charge-assisted interactions by showing the extent of electron density sharing or polarization between molecules. shctpt.edu

Analysis of the Laplacian of Intermolecular Electron Density (ALIE) is another method that focuses on the second derivative of the electron density to characterize interactions.

Reduced Density Gradient (RDG) is a particularly insightful method for visualizing weak, non-covalent interactions. jussieu.frresearchgate.net The RDG is a function of the electron density and its first derivative. When the RDG is plotted against the electron density, characteristic peaks appear at low-density regions that correspond to intermolecular interactions. jussieu.fr By color-mapping these RDG surfaces, one can distinguish between different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Typically appear as blue or green surfaces.

Weak Attractive Interactions (e.g., Van der Waals forces): Often visualized as green surfaces.

Repulsive Interactions (e.g., Steric Clashes): Appear as red or brown surfaces.

This technique provides a clear, three-dimensional picture of where and how molecules "touch," which is invaluable for understanding crystal packing, ligand-receptor binding, and the stability of molecular complexes. chemrxiv.orgnih.gov For a molecule like this compound, an RDG analysis would reveal the nature of hydrogen bonding involving the carboxylic acid group and potential weak interactions involving the methoxy and dimethylamino substituents. tandfonline.com

These topological methods, rooted in quantum mechanics, offer a rigorous way to analyze the electronic structure and bonding in this compound and its derivatives, providing a deeper understanding of the forces that dictate its chemical behavior and interactions with other molecules.

Structure Property and Structure Activity Relationship Sar/spr Investigations

Influence of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic nature of the aromatic ring in 4-(Dimethylamino)-2-methoxybenzoic acid are primarily governed by the cumulative effects of its three substituents: a dimethylamino group, a methoxy (B1213986) group, and a carboxylic acid group.

Both the dimethylamino and methoxy groups are strong activating groups in the context of electrophilic aromatic substitution. fiveable.melibretexts.org They are electron-donating groups, which increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgvaia.com The nitrogen of the dimethylamino group and the oxygen of the methoxy group possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. vaia.com This resonance effect significantly increases the electron density at the ortho and para positions relative to the substituent. libretexts.orgvaia.com

Conversely, the carboxylic acid group is a deactivating group. fiveable.me It withdraws electron density from the aromatic ring, making it less reactive towards electrophilic substitution. fiveable.me This deactivating nature is due to the electron-withdrawing inductive and resonance effects of the carbonyl and hydroxyl moieties.

In this compound, the powerful activating effects of the dimethylamino and methoxy groups dominate, making the ring highly susceptible to electrophilic attack. The directing influence of these groups channels incoming electrophiles to the positions ortho and para to them. pharmaguideline.com

The specific 1,2,4-substitution pattern on the benzene ring of this compound has significant stereoelectronic consequences. The methoxy group at position 2 and the dimethylamino group at position 4 synergistically activate the ring. The positions ortho and para to the dimethylamino group (positions 3, 5, and 1) and the positions ortho and para to the methoxy group (positions 1, 3, and 6) experience enhanced electron density.

The carboxylic acid at position 1 is meta-directing. pharmaguideline.com However, the combined activating and ortho-, para-directing influence of the dimethylamino and methoxy groups is overwhelmingly stronger. Therefore, electrophilic substitution is expected to occur at the positions most strongly activated by both the dimethylamino and methoxy groups and not deactivated by the carboxyl group. The most likely position for electrophilic attack would be position 5, which is ortho to the dimethylamino group and meta to the methoxy group, and also position 3, which is ortho to both the methoxy and dimethylamino groups, though steric hindrance from the adjacent methoxy group might reduce reactivity at this position.

The acidity of the carboxylic acid is also influenced by the substituents. Electron-donating groups generally decrease the acidity of benzoic acids by destabilizing the carboxylate anion, while electron-withdrawing groups increase acidity by stabilizing the anion. libretexts.orgpressbooks.pub In the case of this compound, the presence of two strong electron-donating groups would be expected to decrease its acidity compared to benzoic acid itself. For instance, p-methoxybenzoic acid has a pKa of 4.46, making it a weaker acid than benzoic acid (pKa 4.19). libretexts.org

Correlations between Structural Features and Spectroscopic Signatures

The unique arrangement of functional groups in this compound gives rise to characteristic spectroscopic signatures.

The infrared (IR) spectrum of a related compound, benzoic acid, shows characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretching and bending vibrations of the aromatic ring. docbrown.info For this compound, additional bands corresponding to the C-N stretching of the dimethylamino group and the C-O stretching of the methoxy group would be expected. Studies on substituted benzoic acids show that the carbonyl stretching frequency is sensitive to the electronic effects of the substituents. aip.orgaip.org

In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents. mit.edu The electron-donating dimethylamino and methoxy groups will cause the aromatic protons to be more shielded (appear at a lower chemical shift) compared to those of benzene. mit.edu The specific substitution pattern will lead to a distinct splitting pattern for the remaining aromatic protons. For comparison, in 4-(dimethylamino)benzoic acid, the protons on the aromatic ring show characteristic shifts. chemicalbook.com

The Ultraviolet-Visible (UV-Vis) spectrum is also heavily influenced by the substituents. The presence of the dimethylamino and methoxy groups, which are strong chromophores, leads to absorption bands in the UV region. Intramolecular charge-transfer transitions, from the electron-donating groups to the electron-withdrawing carboxylic acid group and the benzene ring, are likely to occur. aip.orgaip.org Studies on 4-N,N-dimethylamino benzoic acid derivatives have shown absorption maxima in the range of 295–315 nm. researchgate.net The absorption spectrum of benzoic acid itself shows bands that are sensitive to pH and solvent. rsc.orgresearchgate.net

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. For example, the mass spectrum of the related 4-(dimethylamino)benzoic acid shows a prominent molecular ion peak. nih.govnist.gov

Interactive Data Table: Predicted Spectroscopic Data for this compound This table is generated based on typical values for similar functional groups and may not represent experimentally verified data.

Click to view predicted spectroscopic data
Spectroscopic TechniquePredicted FeatureApproximate Wavenumber (cm-1) / Chemical Shift (ppm) / m/zNotes
Infrared (IR)O-H stretch (carboxylic acid)3300-2500 (broad)Characteristic broad absorption due to hydrogen bonding.
C-H stretch (aromatic)3100-3000Typical for aromatic C-H bonds.
C=O stretch (carboxylic acid)1700-1680Influenced by conjugation and substituent effects.
C=C stretch (aromatic)1600-1450Multiple bands expected.
C-O stretch (methoxy)1250-1000Asymmetric and symmetric stretching.
1H NMRAromatic Protons6.0-8.0Shielded by electron-donating groups, with specific shifts and coupling patterns determined by their positions.
Methoxy Protons (-OCH3)~3.8Singlet.
Dimethylamino Protons (-N(CH3)2)~3.0Singlet.
Mass Spectrometry (MS)Molecular Ion (M+)195.0895Corresponds to the exact mass of C10H13NO2.

Structure-Based Design Principles for Targeted Applications

The term "molecular scaffold" refers to the core structure of a molecule, which can be chemically modified to create a library of related compounds for various applications, including drug discovery. arxiv.org The this compound structure can serve as a scaffold for the design of new molecules with specific biological activities or material properties.

In medicinal chemistry, the principles of structure-based design are used to develop new therapeutic agents. By understanding how a molecule interacts with a biological target, such as an enzyme or receptor, chemists can modify its structure to enhance its binding affinity and efficacy. The aminobenzoic acid framework is a known structural motif in medicinal chemistry. drugbank.com For instance, the related compound 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid is an important intermediate in the synthesis of the antipsychotic drug amisulpride. google.com The dimethylamino group, in particular, has been studied for its electronic influence on the biological activity of various compounds. nih.gov

In materials science, the electronic properties of this compound, particularly the potential for intramolecular charge transfer, make its scaffold interesting for the development of nonlinear optical materials or fluorescent probes. researchgate.netresearchgate.net The design principles would focus on enhancing these properties by introducing other functional groups that can further promote charge separation and delocalization within the molecule.

Advanced Applications in Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

4-(Dimethylamino)-2-methoxybenzoic acid is a polysubstituted aromatic compound whose structural complexity and reactive functional groups make it a valuable intermediate in multi-step organic synthesis. The interplay of the electron-donating dimethylamino and methoxy (B1213986) groups, along with the versatile carboxylic acid moiety, allows for a range of chemical transformations. This makes the compound a strategic building block for constructing more complex molecular architectures.

The substituted benzoic acid framework is a common motif in a variety of biologically active molecules. Analogous compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of 4-methoxy-2-methylbenzoic acid serve as precursors in the production of certain herbicides and insecticides. nbinno.com Similarly, the broader class of methoxybenzoic acids are foundational in synthesizing analgesics, antihypertensive agents, and neuroprotective compounds. smolecule.comindiamart.com

The 4-(dimethylamino)benzoic acid scaffold, in particular, has been utilized in medicinal chemistry programs. Hydrazone derivatives synthesized from related compounds have shown significant binding affinity in anti-cancer research. The presence of the dimethylamino and methoxy groups on the target compound offers multiple points for synthetic modification, enabling the creation of diverse libraries of compounds for screening in drug discovery and agrochemical development. The carboxylic acid function can be readily converted to esters, amides, or acid chlorides, providing a gateway to a multitude of derivative structures.

Beyond life sciences, this compound serves as a versatile building block for specialty chemicals. The fundamental structure of methoxybenzoic acid is employed in the production of high-performance polymers and resins through polycondensation reactions. smolecule.com The aromatic core and its substituents can impart desirable properties such as thermal stability and specific optical or electronic characteristics. Furthermore, related aminobenzoic acid structures are used as intermediates in the synthesis of dyes. indiamart.com The unique substitution pattern of this compound, featuring both a tertiary amine and an ether, suggests its potential utility in creating novel dyes, polymers, and other materials where fine-tuning of electronic and physical properties is critical.

Related Benzoic Acid DerivativeApplication AreaSpecific UseSource
4-Methoxy-2-methylbenzoic acidAgrochemicalsIntermediate for herbicides and insecticides nbinno.com
4-Methoxybenzoic acid (p-Anisic acid)PharmaceuticalsIntermediate for analgesics and antihypertensives smolecule.comindiamart.com
4-(Dimethylamino)benzoic acidPharmaceuticalsCore scaffold for anti-cancer drug development
4-Methoxybenzoic acid (p-Anisic acid)Material ScienceComponent in high-performance polymers and resins smolecule.com
4-Hydrazinobenzenesulfonic Acid (related amine intermediate)Specialty ChemicalsIntermediate for dyes and polymerization catalysts indiamart.com

Biocatalysis and Enzymatic Transformations

The use of enzymes to catalyze reactions on non-natural substrates is a burgeoning field in biotechnology and chemical synthesis. This compound, with its specific functional groups, is a candidate for such biocatalytic transformations, particularly demethylation reactions.

Cytochrome P450 (P450) enzymes are well-known for their ability to catalyze the oxidation of a wide array of chemicals, including drugs and xenobiotics. nih.gov A common reaction catalyzed by these enzymes is O-demethylation. Research on analogous substrates provides significant insight into the potential enzymatic fate of this compound.

Enzyme FamilySpecific Enzyme(s)Substrate AnalogReaction TypeSource
Bacterial P450CYP199A44-Methoxybenzoic acidO-demethylation (para-selective) rsc.org
Human P450CYP1A1, CYP1A2, CYP2A13MethoxyflavonesO-demethylation nih.gov
Human P450CYP1B1.1, CYP1B1.34'-MethoxyflavoneO-demethylation nih.gov
Human P450CYP2B6, CYP2A62'-MethoxyflavoneO-demethylation nih.gov

Derivatives of 4-(dimethylamino)benzoic acid (DMABA) have been developed as powerful tools for probing biological processes through mass spectrometry. nih.gov Specifically, a set of deuterium-labeled DMABA N-hydroxysuccinimide (NHS) ester reagents was created to react with the primary amine of glycerophosphoethanolamine (B1239297) (PE) lipids. nih.gov This derivatization allows for the sensitive and selective detection of all subclasses of these lipids in complex biological mixtures using a precursor ion scan. nih.gov In one application, these reagents were used to track the loss of endogenous PE lipids and the corresponding increase in oxidized PE lipids over time when liposomes were exposed to an oxidizing agent. nih.gov This methodology demonstrates how the core 4-(dimethylamino)benzoic acid structure can be chemically modified into a probe for quantitatively studying dynamic biological pathways, such as lipid oxidation.

Medicinal Chemistry: Mechanistic Investigations (Focus on Molecular Interactions)

In medicinal chemistry, understanding how a molecule interacts with its biological target is fundamental to rational drug design. The functional groups on this compound provide specific points for molecular interactions that drive its biological activity and utility in mechanistic studies.

The dimethylamino group can engage in significant electrostatic interactions and can also act as a hydrogen bond acceptor. The benzoic acid moiety is a classic hydrogen bond donor and acceptor and can interact with various enzymes and receptors. The interplay of these groups dictates the molecule's binding orientation and affinity within a target's active site.

Crystallographic studies of related compounds confirm the importance of these interactions in the solid state, which provides a model for interactions in a biological context. For example, analysis of two new polymorphs of 4-(N,N-dimethylamino)benzoic acid revealed that the primary intermolecular force is an O-H···O hydrogen bond, which forms a characteristic dimeric acid-acid motif. nih.gov In more complex derivatives, such as hydrazones formed from 4-dimethylaminobenzohydrazide, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov These specific, directional interactions are critical for molecular recognition and are a key focus when investigating the mechanism of action of drugs derived from this chemical scaffold.

Material Science and Supramolecular Chemistry

In the domain of material science, the focus shifts from biological activity to the solid-state properties of molecules, including their crystal packing and optical characteristics.

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. While specific studies on the crystal engineering of this compound are limited, the principles can be applied. The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, is a key strategy in this field. The carboxylic acid group of this compound is a strong hydrogen bond donor, while the dimethylamino and methoxy groups can act as hydrogen bond acceptors, making it a candidate for cocrystal formation with other molecules (coformers).

The optical properties of aromatic compounds are of significant interest for applications in sensors, imaging, and optoelectronics. The presence of the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group (in its deprotonated form) on the same aromatic ring suggests the possibility of intramolecular charge transfer (ICT), which can lead to interesting photophysical properties.

Application in Ferroelectric Nematogens

The field of liquid crystals has seen a significant advancement with the discovery of ferroelectric nematic (NF) phases, which are fluids that exhibit macroscopic spontaneous electric polarization. scispace.comarxiv.org These materials are of great interest for their potential in creating new types of displays and low-power memory devices. scispace.comnih.gov The search for molecules that can form these NF phases at room temperature is a key area of materials science. researchgate.net

While direct studies detailing the use of this compound itself as a ferroelectric nematogen are not extensively documented in publicly available literature, recent research has focused on molecular motifs that are closely related. A 2023 study reported on a series of polar molecules with a "dimethylamino terminated" structure that were specifically designed to form a ferroelectric nematic phase. nih.govaps.org These novel materials were found to exhibit an NF phase with an exceptionally high dielectric constant and demonstrated ferroelectric behavior. nih.govaps.org

The research into dimethylamino-terminated molecules represents a promising direction for developing new ferroelectric materials. Although the specific contribution of this compound is yet to be fully detailed, the focus on its core structural elements—the dimethylamino group—is a key finding. nih.govaps.org For context, other well-studied ferroelectric nematogens have different molecular structures, as shown in the table below.

Table 1: Examples of Molecules Studied in Ferroelectric Nematic Phase Research

Compound Name/Abbreviation Key Structural Features Reference
RM734 Nitro group and methoxy groups on a phenyl benzoate (B1203000) core. researchgate.netnih.gov
DIO Dioxane ring system with terminal nitrile groups. nih.gov
Dimethylamino Terminated Motif A novel molecular design featuring a terminal dimethylamino group. nih.govaps.org

Catalysis: Photocatalytic Activity Investigations

Photocatalysis is a process where a light-absorbing material, the photocatalyst, accelerates a chemical reaction. This field is crucial for applications in environmental remediation and green chemistry. The investigation into the photocatalytic properties of aminobenzoic acid derivatives is an active area of research, though direct studies on this compound are limited.

Research has more commonly focused on the photochemistry of a related, simpler compound, para-aminobenzoic acid (PABA). mdpi.comresearchgate.net These studies are important for understanding how molecules with a similar aminobenzoic acid backbone interact with light, which is fundamental to photocatalysis.

Key findings from photochemical studies on PABA and its derivatives include:

Photodissociation: Under UVB and UVC irradiation, PABA has been shown to photodissociate by losing a hydrogen atom from its amino group, forming a 4-aminylbenzoic acid radical. researchgate.net The stability and reactivity of such radical intermediates are critical in photocatalytic cycles.

Photoproducts: In aqueous solutions, the irradiation of PABA leads to the formation of various photoproducts. The nature of these products depends on the presence of oxygen, indicating that photo-induced oxidation is a key reaction pathway. mdpi.com

Intramolecular Charge Transfer (ICT): Studies on aminobenzoate derivatives suggest that upon absorbing light, these molecules can undergo a photo-induced intramolecular charge transfer. This process, where an electron is moved from the electron-donating amino group to the electron-accepting part of the molecule, is a foundational step in many photocatalytic mechanisms.

While these findings pertain to PABA, they provide a scientific basis for predicting the potential photochemical behavior of the more complex this compound. The presence of the electron-donating dimethylamino and methoxy groups, along with the carboxylic acid group, equips the molecule with the necessary components for photo-induced processes. However, it is important to note that many studies use PABA as a target pollutant to be degraded by a known photocatalyst (like TiO₂), rather than as the photocatalyst itself.

Table 2: Photochemical Behavior of para-Aminobenzoic Acid (PABA) under UV Irradiation

Condition Observation Photoproducts/Intermediates Reference
UVB/UVC Irradiation (in parahydrogen matrix) Dissociation of an amino hydrogen. 4-aminylbenzoic acid (PABA radical) researchgate.net
UV Irradiation (deoxygenated aqueous solution) Self-reaction of photolyzed PABA. 4-(4'-aminophenyl)aminobenzoic acid, 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid mdpi.com
UV Irradiation (aerated aqueous solution) Photo-induced oxidation. 4-amino-3-hydroxybenzoic acid, 4-aminophenol mdpi.com

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of 4-(Dimethylamino)-2-methoxybenzoic acid and its analogs. While classical approaches exist for constructing substituted benzoic acids, emerging strategies in organic synthesis offer significant opportunities for improvement.

One promising avenue is the advancement of C-H bond functionalization . Catalytic systems, particularly those employing transition metals like iridium and rhodium, are revolutionizing the synthesis of complex aromatic compounds. mdpi.comacs.orgnih.gov Research into the direct, late-stage installation of the dimethylamino or methoxy (B1213986) groups onto a pre-existing benzoic acid scaffold could streamline synthetic routes, reducing step counts and improving atom economy. The inherent electronic properties of the carboxyl, methoxy, and amino groups will play a crucial role in directing this regioselectivity, a subject ripe for systematic investigation. mdpi.com For instance, studies on rhodium-catalyzed annulation of alkoxy-substituted benzoic acids have shown that the regioselectivity is governed by both steric and coordination effects of the methoxy groups. mdpi.com

Furthermore, the development of solvent-free or green-solvent-based synthetic protocols is a key area of future interest. Melt-state synthesis, which has been explored for structurally related compounds like 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, offers a path to reduce solvent waste and simplify product isolation. google.com Similarly, employing catalysts that operate efficiently under solvent-free conditions or in environmentally benign solvents like supercritical CO2 represents a significant step toward sustainable chemical manufacturing. nih.govresearchgate.net

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the molecular properties of this compound is critical for predicting its behavior and designing applications. Future work will undoubtedly employ a synergistic approach, combining advanced spectroscopic methods with powerful computational modeling.

Spectroscopic investigations using techniques such as Fourier-transform infrared (FTIR), and both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for elucidating molecular structure and intermolecular interactions. chemicalbook.com These methods can provide detailed information on how molecules of this compound self-associate in various solvents, a phenomenon known to be critical in crystallization and materials science. nih.gov

Computational chemistry , particularly using Density Functional Theory (DFT), will be indispensable for providing insights that are difficult to obtain through experiments alone. DFT calculations can be used to:

Predict optimized molecular geometries.

Calculate spectroscopic signatures (IR, NMR) to aid in the interpretation of experimental data.

Determine electronic properties such as molecular electrostatic potential maps, frontier molecular orbitals (HOMO-LUMO), and atomic charges. researchgate.net

Model reaction mechanisms, transition states, and the energetic profiles of synthetic pathways.

By combining experimental spectra with theoretical calculations, researchers can gain a precise understanding of the electronic effects exerted by the potent electron-donating dimethylamino group and the methoxy group, and how these influence the acidity, reactivity, and potential for non-covalent interactions of the molecule.

Development of Next-Generation Derivatives with Tailored Properties

The core structure of this compound serves as an excellent scaffold for the development of new molecules with customized functions. The strategic modification of this parent compound is a key future direction, with significant potential in medicinal chemistry and materials science.

By modifying the carboxylic acid group, for instance, a diverse range of esters and amides can be generated. These derivatives could exhibit unique biological activities or serve as building blocks for more complex structures. Research into derivatives of the related para-aminobenzoic acid (PABA) has shown that simple modifications can lead to potent antimicrobial and cytotoxic agents. mdpi.comresearchgate.net For example, Schiff bases derived from PABA have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus and notable cytotoxicity against cancer cell lines. mdpi.comresearchgate.net Similarly, benzohydrazide (B10538) derivatives containing a 4-(dimethylamino)ethoxy moiety have been identified as promising inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target for anticancer therapies. nih.gov This suggests that derivatives of this compound could be valuable candidates for drug discovery programs. nih.govresearchgate.net

The following table outlines potential derivative classes and their target applications based on research on analogous compounds.

Derivative ClassPotential Modification SiteTarget Application AreaSupporting Rationale
EstersCarboxylic AcidDrug Delivery, FragrancesModification of solubility and volatility
AmidesCarboxylic AcidMedicinal Chemistry (e.g., antimicrobials)Introduction of new hydrogen bonding sites
HydrazidesCarboxylic AcidMedicinal Chemistry (e.g., kinase inhibitors)Proven scaffold for enzyme inhibition nih.gov
Schiff BasesAmino Group (if demethylated)Antimicrobial, Anticancer AgentsEstablished bioactivity in PABA derivatives mdpi.comresearchgate.net
Organometallic ComplexesCarboxylic AcidCatalysis, Materials ScienceCarboxylate group as a ligand for metal centers

Expanded Applications in Interdisciplinary Fields

The unique electronic and structural features of this compound make it a promising candidate for a range of applications that span multiple scientific disciplines.

In materials science , the compound and its derivatives could be explored as components in functional materials. The strong electron-donating nature of the substituents suggests potential for applications in optoelectronics. Aminobenzoic acids are known to possess interesting photophysical properties, and their derivatives are used in the synthesis of organic luminescent materials. researchgate.netmdpi.com Investigating the fluorescence and solvatochromism of this compound could lead to the development of novel sensors or probes. Furthermore, its ability to act as a ligand for metal ions could be exploited in the creation of metal-organic frameworks (MOFs) or functionalized nanoparticles with catalytic or sensing capabilities.

In medicinal chemistry and chemical biology , beyond the direct therapeutic potential of its derivatives, the compound could be used as a structural motif in probes for biological systems or as a building block in the synthesis of larger, more complex bioactive molecules. nih.gov The PABA scaffold is a key component in folate, a vital vitamin, and its derivatives are widely used in drug development. mdpi.comnih.govresearchgate.net

Finally, in the field of catalysis , the molecule could serve as a ligand for transition metal catalysts. The carboxylate group can coordinate to a metal center, while the dimethylamino and methoxy groups can electronically tune the catalyst's activity and selectivity for specific organic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(dimethylamino)-2-methoxybenzoic acid, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, methoxy and dimethylamino groups can be introduced via alkylation or amidation using reagents like sodium methoxide or dimethylamine derivatives. Key parameters include temperature (often 60–100°C), solvent polarity (e.g., DMF or THF), and pH control to minimize side reactions. Catalysts like Pd/C or coupling agents (EDC/HOBt) may enhance efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

Technique Purpose Example Conditions
1H/13C NMR Confirm substituent positionsDMSO-d6 or CDCl3, 400–600 MHz
HPLC Assess purityC18 column, acetonitrile/water gradient, UV detection at 254 nm
FT-IR Identify functional groups (e.g., -COOH, -OCH3)KBr pellet, 400–4000 cm⁻¹
Mass Spectrometry Verify molecular weightESI or EI mode, m/z calculated for C10H13NO3: 195.09

Q. How does the solubility profile of this compound influence experimental design in biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic core. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in buffer (e.g., PBS at pH 7.4) is common. For in vitro studies, verify solubility using dynamic light scattering (DLS) or nephelometry. Adjust pH to >6 to deprotonate the carboxylic acid group, enhancing solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) .
  • Structural Confirmation : Use X-ray crystallography or NOESY NMR to validate derivative structures .
  • Batch Consistency Analysis : Implement QC protocols (HPLC, elemental analysis) for synthesized batches .

Q. What computational approaches are effective in predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., Aurora A kinase in MLN8237 analogs) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using MOE or CODESSA .

Q. What industrial-scale synthesis strategies avoid harsh reagents while maintaining high purity?

  • Methodological Answer :

  • Catalytic Hydrogenation : Replace stoichiometric reducing agents (e.g., LiAlH4) with Pd/C or Raney Ni under H2 pressure .
  • Flow Chemistry : Optimize residence time and temperature for continuous synthesis, reducing waste .
  • Green Solvents : Use cyclopentyl methyl ether (CPME) or 2-MeTHF instead of dichloromethane .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Waste Disposal : Segregate acidic waste (carboxylic acid group) and neutralize with NaHCO3 before disposal .
  • Spill Management : Absorb with vermiculite, then treat with 10% NaOH solution .

Specialized Applications

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for dual receptor inhibition?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 5-position to enhance kinase affinity .
  • Side Chain Optimization : Replace the dimethylamino group with piperazine for improved solubility and 5-HT3 receptor binding .
  • Biological Testing : Prioritize derivatives with IC50 < 1 μM in both enzyme and cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.